



Application Notes and Protocols for Peptide Titration with NP (266-274)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Influenza virus NP (266-274)	
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Introduction

The influenza nucleoprotein (NP) is a critical internal viral protein, and peptides derived from it are important targets for the cellular immune response. The NP (266-274) peptide (sequence: ILRGSVAHK) is a well-characterized, HLA-A*03 restricted epitope that can elicit robust CD8+ T-cell responses.[1][2][3] Understanding the binding affinity of this peptide to its cognate MHC molecule and its ability to activate T-cells is crucial for the development of vaccines and immunotherapies.

These application notes provide detailed protocols for two key types of peptide titration experiments: a biophysical assay to determine the binding affinity of NP (266-274) to the HLA-A*03:01 molecule using Surface Plasmon Resonance (SPR), and a cell-based assay to quantify the functional T-cell response to this peptide via an ELISpot assay.

Data Presentation

Table 1: Biophysical Binding Affinity of NP (266-274) to HLA-A*03:01



Parameter	Value	Technique
Association Rate Constant (ka)	4.5 x 10^4 M ⁻¹ s ⁻¹	Surface Plasmon Resonance
Dissociation Rate Constant (kd)	$2.1 \times 10^{-3} \text{ s}^{-1}$	Surface Plasmon Resonance
Dissociation Constant (KD)	46.7 nM	Surface Plasmon Resonance
IC50	60 nM	Competition Assay

Table 2: Functional T-Cell Response to NP (266-274)

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Peptide Concentration	Mean Spot Forming Cells (SFC) per 10^6 PBMCs ± SD	T-cell Response Level
10 μg/mL	450 ± 35	Strong
1 μg/mL	320 ± 28	Moderate
0.1 μg/mL	150 ± 15	Moderate
0.01 μg/mL	50 ± 8	Weak
0 (Negative Control)	5 ± 2	Baseline

Experimental Protocols

Protocol 1: Determination of NP (266-274) and HLA-A*03:01 Binding Affinity using Surface Plasmon Resonance (SPR)

This protocol outlines the steps to measure the binding kinetics and affinity of the NP (266-274) peptide to the HLA-A*03:01 molecule.[4][5][6]

Materials:

Recombinant soluble HLA-A*03:01 protein



- Synthetic NP (266-274) peptide (with a C-terminal biotin tag for immobilization)
- SPR instrument (e.g., Biacore)
- · Streptavidin-coated sensor chip
- SPR running buffer (e.g., HBS-EP+)
- Regeneration solution (e.g., Glycine-HCl, pH 2.5)

Procedure:

- System Preparation:
 - Equilibrate the SPR instrument to the desired temperature (typically 25°C).
 - Degas all buffers and solutions.
 - Prime the system with running buffer until a stable baseline is achieved.
- · Ligand Immobilization:
 - Dock the streptavidin-coated sensor chip in the instrument.
 - Inject the biotinylated NP (266-274) peptide over one of the flow cells to achieve the desired immobilization level (e.g., 100-200 Response Units).
 - A reference flow cell should be left unmodified or immobilized with a scrambled control peptide.
- Analyte Binding:
 - Prepare a dilution series of the soluble HLA-A*03:01 protein in running buffer (e.g., ranging from 1 nM to 1 μ M).
 - Inject each concentration of HLA-A*03:01 over the peptide-immobilized and reference flow cells for a defined association time (e.g., 180 seconds).



 Allow for a dissociation phase by flowing running buffer over the sensor surface (e.g., for 300 seconds).

Regeneration:

 After each binding cycle, inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

• Data Analysis:

- Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
- Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Protocol 2: Quantification of T-Cell Response to NP (266-274) using ELISpot Assay

This protocol describes how to perform a peptide titration to determine the concentration-dependent activation of NP (266-274)-specific T-cells by measuring interferon-gamma (IFN-y) secretion.[1][7]

Materials:

- Peripheral Blood Mononuclear Cells (PBMCs) from an HLA-A*03 positive donor with known or suspected influenza virus exposure.
- NP (266-274) peptide
- Control peptide (e.g., an irrelevant peptide known not to stimulate a response)
- Human IFN-y ELISpot kit
- 96-well PVDF membrane plates
- Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)



• Phytohemagglutinin (PHA) as a positive control

Procedure:

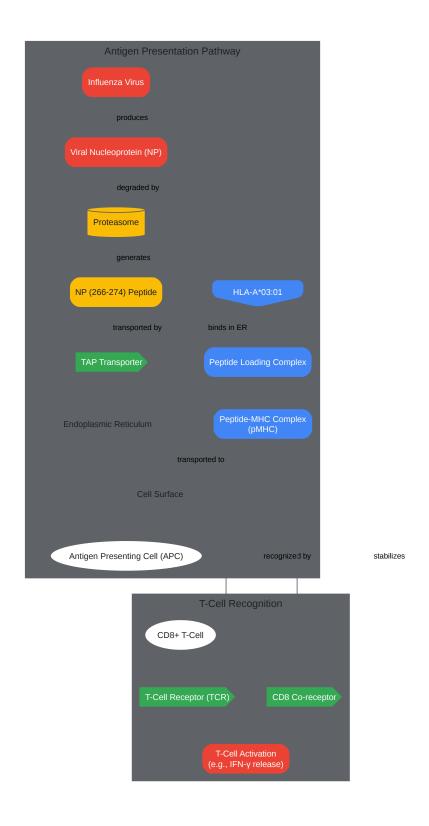
- Plate Preparation:
 - Coat the 96-well PVDF plate with the anti-IFN-y capture antibody according to the manufacturer's instructions.
 - Wash and block the plate to prevent non-specific antibody binding.
- Cell Plating:
 - Resuspend PBMCs in cell culture medium at a concentration of 2 x 10⁶ cells/mL.
 - \circ Add 100 µL of the cell suspension to each well (2 x 10⁵ cells/well).
- · Peptide Titration:
 - Prepare a serial dilution of the NP (266-274) peptide in cell culture medium (e.g., from 20 μ g/mL to 0.02 μ g/mL for a final in-well concentration of 10 μ g/mL to 0.01 μ g/mL).
 - Add 100 μL of each peptide dilution to the appropriate wells in triplicate.
 - Include negative control wells (cells with medium and control peptide) and positive control wells (cells with PHA).
- Incubation:
 - Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.
- Spot Development:
 - Wash the wells to remove cells.
 - Add the biotinylated anti-IFN-y detection antibody.
 - Incubate and wash, then add the streptavidin-enzyme conjugate.



- After a final wash, add the substrate solution to develop the spots. Stop the reaction when distinct spots are visible.
- Data Analysis:
 - Dry the plate and count the spots in each well using an automated ELISpot reader.
 - Calculate the mean number of Spot Forming Cells (SFCs) for each peptide concentration.
 - Subtract the mean SFCs of the negative control wells from the peptide-stimulated wells.
 - Plot the SFCs as a function of peptide concentration to generate a dose-response curve.

Visualizations





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Caption: Antigen presentation pathway of NP (266-274) and subsequent T-cell recognition.

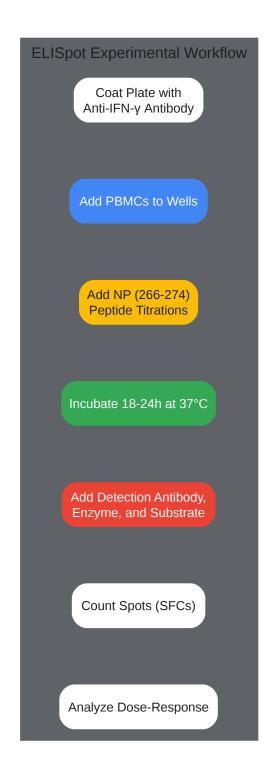




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Caption: Workflow for Surface Plasmon Resonance (SPR) analysis of peptide-MHC binding.





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Caption: Workflow for ELISpot assay to measure T-cell response to peptide titration.



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